molecular formula C23H20O3 B14671013 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- CAS No. 36635-79-7

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-

Cat. No.: B14671013
CAS No.: 36635-79-7
M. Wt: 344.4 g/mol
InChI Key: NYGOSCWEGSOKNR-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-biphenylcarboxaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by recrystallization from ethanol to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The molecular pathways involved include the inhibition of cyclin-dependent protein kinases and other key enzymes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1,3-diphenyl-, (E)-:

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:

Uniqueness

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is unique due to the presence of both biphenyl and dimethoxy groups, which can enhance its biological activity and chemical reactivity compared to other chalcones. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

The compound 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- , a derivative of chalcone, is part of a larger class of compounds known for their diverse biological activities. Chalcones are characterized by their open-chain structure and have been extensively studied for their potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20O3\text{C}_{21}\text{H}_{20}\text{O}_3

This structure consists of a biphenyl moiety and two methoxy groups on the phenyl ring, contributing to its biological properties.

Biological Activity Overview

Research has demonstrated that chalcone derivatives exhibit a range of biological activities including:

  • Anticancer Activity
  • Antimicrobial Activity
  • Antioxidant Activity

Anticancer Activity

Chalcones have been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that certain chalcone derivatives can inhibit cell proliferation and induce cell cycle arrest. The compound has been evaluated for its effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HL-60 (leukemia).

Key Findings:

  • IC50 Values: The compound exhibits varying IC50 values depending on the cancer cell line, often ranging between 9.76 µM to 40.83 µM for related chalcone derivatives .
  • Mechanism of Action: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values between 10 µg/mL to 40 µg/mL against selected bacterial strains .
  • Mechanism: The antimicrobial efficacy is attributed to the inhibition of methionyl-tRNA synthetase, which is critical for protein synthesis in bacteria .

Antioxidant Activity

Chalcone derivatives are recognized for their antioxidant capabilities. The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Key Findings:

  • DPPH Scavenging Activity: The compound demonstrated significant antioxidant activity, particularly in derivatives C5, C7, and C8 .
  • Protective Effects: In vitro studies showed that pre-treatment with these compounds could restore antioxidant enzyme levels in E. coli K12 exposed to gamma radiation .

Case Studies

Several studies have focused on the biological activity of chalcone derivatives similar to the compound :

  • Study on Anticancer Properties:
    • A study evaluated various chalcone derivatives against breast cancer cells (MDA-MB-231) and reported significant apoptosis induction at concentrations as low as 10 µM .
  • Research on Antimicrobial Efficacy:
    • Research indicated that biphenyl chalcone derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific focus on their interaction with methionyl-tRNA synthetase .
  • Antioxidant Studies:
    • Investigations into the antioxidant potential revealed that certain derivatives could effectively reduce oxidative stress markers in bacterial models .

Properties

CAS No.

36635-79-7

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3

InChI Key

NYGOSCWEGSOKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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